molecular formula C9H13N3O3S B13519704 t-butyl 2-(2-amino-4-thiazolyl)-2-(Z)-hydroxyimino-acetate

t-butyl 2-(2-amino-4-thiazolyl)-2-(Z)-hydroxyimino-acetate

Cat. No.: B13519704
M. Wt: 243.29 g/mol
InChI Key: LDENCOWQDIVPSA-WUXMJOGZSA-N
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Description

Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate is a synthetic organic compound that features a thiazole ring, an amino group, and a hydroxyimino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl ester and the hydroxyimino group. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Formation of the Hydroxyimino Group: Oximation reactions using hydroxylamine derivatives.

    Esterification: Introduction of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole moieties.

    Reduction: Reduction of the hydroxyimino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Intermediates: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Hydroxyimino Compounds: Compounds with hydroxyimino groups.

Uniqueness

The uniqueness of tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

tert-butyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate

InChI

InChI=1S/C9H13N3O3S/c1-9(2,3)15-7(13)6(12-14)5-4-16-8(10)11-5/h4,14H,1-3H3,(H2,10,11)/b12-6+

InChI Key

LDENCOWQDIVPSA-WUXMJOGZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C(=N/O)/C1=CSC(=N1)N

Canonical SMILES

CC(C)(C)OC(=O)C(=NO)C1=CSC(=N1)N

Origin of Product

United States

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